molecular formula C7H10N2O2 B13123513 Ethyl 3,4-dihydropyridazine-3-carboxylate

Ethyl 3,4-dihydropyridazine-3-carboxylate

Cat. No.: B13123513
M. Wt: 154.17 g/mol
InChI Key: FJQWRLZTTDFMRL-UHFFFAOYSA-N
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Description

. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) typically involves the esterification of 3,4-dihydropyridazine-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyridazine derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with nitrogen-containing biomolecules.

Comparison with Similar Compounds

3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) can be compared with other similar compounds, such as:

    Pyridazine-3-carboxylic acid: This compound has a similar structure but lacks the ethyl ester group.

    Pyridazine-4-carboxylic acid: Another similar compound with the carboxylic acid group at a different position on the pyridazine ring.

    Pyridazine-3,4-dicarboxylic acid: This compound contains two carboxylic acid groups on the pyridazine ring.

The uniqueness of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) lies in its specific ester functional group, which imparts different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

ethyl 3,4-dihydropyridazine-3-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3,5-6H,2,4H2,1H3

InChI Key

FJQWRLZTTDFMRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC=CN=N1

Origin of Product

United States

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